8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FM-PQ or FM-381, is a novel compound with potential applications in medicinal chemistry. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Photophysical and Electrochemical Properties
A study focused on the photophysical and electrochemical properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, highlighting how the introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule was tuned by the electron-withdrawing effect of fluorine, increasing resistance to proton donors, which is crucial for applications requiring high fluorescence yield and stability in the presence of proton donors (Szlachcic & Uchacz, 2018).
Molecular and Supramolecular Structures
Another research focused on the effect of substitution on the dimensionality of supramolecular aggregation in related compounds. It was found that different substituents link molecules into varying structures, from cyclic dimers to complex three-dimensional frameworks, demonstrating the importance of substitution patterns in designing materials with specific structural properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis and Transformations
The synthesis and transformations of quinoline derivatives have been extensively studied, highlighting their efficiency as fluorophores in biochemistry and medicine for studying various biological systems. These derivatives are considered for potential applications as antioxidants and radioprotectors, indicating the significance of creating new, more sensitive, and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Activity
A study on novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrazano[3,2-c]quinolines via the Povarov reaction demonstrated significant antitubercular activity, underscoring the potential of these compounds in antimycobacterial therapy (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Antibacterial and COX-2 Inhibitory Activity
Research on 2,3-diarylpyrazines and quinoxalines revealed selective COX-2 inhibitory activity, along with excellent in vivo anti-inflammatory effects. The study illustrates the importance of structural modifications to enhance biological activity, offering insights into the design of new COX-2 inhibitors with therapeutic potential (Singh, Saibaba, Ravikumar, Rudrawar, Daga, Rao, Akhila, Hegde, & Rao, 2004).
properties
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-6-9-18(10-7-15)28-24-20-13-17(25)8-11-22(20)26-14-21(24)23(27-28)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZNZCPSROFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.